molecular formula C12H17Cl2NO2S B1431198 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride CAS No. 1864051-82-0

4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

Cat. No. B1431198
M. Wt: 310.2 g/mol
InChI Key: FASBXMCKURGWOG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is 1S/C12H16ClNS.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride include a molecular weight of 310.2 g/mol. The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been a focal point in synthetic organic chemistry due to their structural complexity and potential for diverse biological activities. For example, the synthesis of related sulfonamide derivatives has demonstrated potential antiviral activities, highlighting the importance of these compounds in developing new antiviral agents (Chen et al., 2010). Furthermore, research into novel synthesis routes for related compounds, such as ketamine, reveals efficient protocols that avoid the use of toxic substances, underscoring advancements in safer and more sustainable chemical synthesis processes (Zekri et al., 2020).

Biological Activities and Applications

Investigations into the biological activities of compounds structurally similar to 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride have led to the discovery of novel antimicrobial agents. A study on thieno[3,2-d]pyrimidines as new scaffolds revealed significant antimicrobial potency, suggesting the potential of these compounds in addressing resistant microbial strains (Hafez et al., 2016).

Material Science and Catalysis

In the realm of material science, the development of polymers incorporating sulfone groups has been reported. These polymers exhibit high thermal stability and solubility, demonstrating the versatility of sulfone-containing compounds in high-performance material applications (Mehdipour‐Ataei et al., 2005). Additionally, research on catalytic hydrodechlorination of chlorinated phenols over metal-immobilized catalysts presents an environmental application, showcasing the role of related compounds in water purification technologies (Fan et al., 2014).

Safety And Hazards

The safety information for 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride includes several hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASBXMCKURGWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Reactant of Route 2
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Reactant of Route 3
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Reactant of Route 4
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Reactant of Route 5
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Reactant of Route 6
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

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